molecular formula C20H21N3O3 B11006489 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No.: B11006489
M. Wt: 351.4 g/mol
InChI Key: DKHKEDKCWHZFRP-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a complex organic compound that features both benzimidazole and benzodioxepin moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The benzodioxepin moiety can be introduced through a cyclization reaction involving appropriate dihydroxybenzene derivatives and epichlorohydrin .

Industrial Production Methods

Industrial production of such compounds often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring typically yields N-oxides, while reduction of nitro groups results in amines .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The benzodioxepin ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is unique due to the combination of benzimidazole and benzodioxepin moieties in a single molecule. This dual functionality may result in enhanced biological activity and specificity compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

InChI

InChI=1S/C20H21N3O3/c24-20(13-14-6-7-17-18(12-14)26-11-3-10-25-17)21-9-8-19-22-15-4-1-2-5-16(15)23-19/h1-2,4-7,12H,3,8-11,13H2,(H,21,24)(H,22,23)

InChI Key

DKHKEDKCWHZFRP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NCCC3=NC4=CC=CC=C4N3)OC1

Origin of Product

United States

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